The following table summarizes the key biochemical and cellular potency data for GSK4027 [1] [2] [3].
| Parameter | Value | Assay Description |
|---|---|---|
| PCAF Bromodomain (Ki) | 1.4 nM | BROMOscan (competitive binding assay) |
| GCN5 Bromodomain (Ki) | 1.4 nM | BROMOscan (competitive binding assay) |
| PCAF Bromodomain (IC₅₀) | 40 nM | TR-FRET binding competition (recombinant protein) |
| Cellular Target Engagement (IC₅₀) | 60 nM | NanoBRET assay in HEK293 cells (displacement from histone H3.3) |
| Selectivity (vs. BET family) | ≥18,000-fold | BROMOscan panel |
| Selectivity (vs. other BRDs) | ≥70-fold (e.g., BRPF3, BRD1) | BROMOscan panel |
| Aqueous Solubility | High | Not specified |
| Cellular Permeability | 500 nm/s (PAMPA) | Artificial membrane permeability assay |
| Cytotoxicity | None up to 200 µM | Cellular health assay (membrane permeability, etc.) |
The potency and selectivity of GSK4027 were established using the following key methodologies.
A critical best practice in chemical probe use is pairing the probe with an inactive, structurally similar control.
To understand the utility of GSK4027, it helps to know the biological role of its targets.
The following diagram illustrates the mechanism of action of GSK4027 and the logical workflow for its use with the negative control.
This detailed technical profile shows that GSK4027, used with its negative control GSK4028, is a high-quality chemical probe ideal for investigating the specific biological roles of the PCAF/GCN5 bromodomains in cellular models.
The tables below summarize the core biochemical and cellular characteristics of GSK4027, highlighting its potency and selectivity.
Table 1: Biochemical Potency and Selectivity Profile
| Assay / Parameter | Result | Details |
|---|---|---|
| PCAF TR-FRET IC₅₀ | 40 nM | Competition assay with truncated PCAF bromodomain [1]. |
| PCAF BROMOscan Kᵢ | 1.4 nM | High-affinity binding confirmed [1]. |
| GCN5 BROMOscan Kᵢ | 1.4 nM | Demonstrates equivalent potency for GCN5 [1]. |
| Selectivity over BET | >18,000-fold | Measured against BRD4 BD1 (pIC₅₀ <4.3) [2] [3]. |
| Selectivity over other non-BET | ≥70-fold | e.g., against BRPF3 (Kᵢ = 100 nM) [2] [1]. |
Table 2: Cellular Activity and Compound Properties
| Parameter | Result | Details |
|---|---|---|
| Cellular Target Engagement (NanoBRET) IC₅₀ | 60 nM | Displacement of full-length PCAF from histone H3.3 in HEK293 cells [1]. |
| Cytotoxicity (up to) | 10 μM | No significant cytotoxicity observed [3]. |
| Solubility | High | A key optimization goal that was successfully achieved [2]. |
| Purity | ≥98% | As supplied by commercial vendors [3]. |
| Negative Control | GSK4028 | Enantiomeric control compound with negligible activity [2] [1]. |
The following diagram illustrates the key stages and strategies employed in the discovery and profiling of GSK4027.
Diagram of the GSK4027 optimization and validation workflow.
For researchers aiming to validate or employ GSK4027, here are the detailed methodologies for the key assays cited in its characterization.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [3]
2. BROMOscan Selectivity Profiling [1] [3]
3. Cellular Target Engagement (NanoBRET Assay) [1] [3]
4. Cytotoxicity Assay [3]
GSK4027 specifically inhibits the C-terminal bromodomains of two highly related histone acetyltransferases (HATs): PCAF (KAT2B) and GCN5 (KAT2A) [1] [2]. These multidomain proteins are involved in regulating gene expression and have been implicated in pathways related to retroviral infection, inflammation, and cancer [1] [3]. The probe functions as a competitive antagonist, displacing acetylated histone ligands (like histone H3.3) from the bromodomain's acetyl-lysine binding pocket, thereby disrupting the protein's interaction with chromatin [1].
The table below summarizes the key biochemical and cellular potency data for GSK4027, demonstrating its high potency and selectivity.
| Assay Type | Target | Assay Description | Result (Potency) |
|---|---|---|---|
| Biochemical Assay (Binding) | PCAF Bromodomain | TR-FRET competition assay (recombinant protein) | IC₅₀ = 40 nM [1] |
| Biochemical Assay (Binding) | PCAF Bromodomain | BROMOscan (DiscoverX) | Kᵢ = 1.4 nM [1] |
| Biochemical Assay (Binding) | GCN5 Bromodomain | BROMOscan (DiscoverX) | Kᵢ = 1.4 nM [1] |
| Cellular Assay | Full-length PCAF | NanoBRET target engagement (HEK293 cells) | IC₅₀ = 60 nM [1] [4] |
GSK4027 exhibits excellent selectivity, with at least 70-fold selectivity over other non-BET bromodomains like BRPF1, BRPF3, and BRD1, and more than 18,000-fold selectivity over the BET bromodomain family [1] [2]. Profiling against 53 additional biochemical and phenotypic assays revealed no significant off-target activity below 3 µM [1]. The compound is non-cytotoxic to HEK293 cells at concentrations up to 200 µM and shows good aqueous solubility [1].
The high-quality profile of GSK4027 is underpinned by rigorous experimental methodologies. Key protocols used for its characterization include:
1. TR-FRET Binding Competition Assay This assay quantified the compound's ability to compete with a fluorescent tracer for binding to the recombinant PCAF bromodomain.
2. BROMOscan Selectivity Profiling This high-throughput platform provided comprehensive selectivity data across a wide range of bromodomains.
3. Cellular NanoBRET Target Engagement This assay confirmed that GSK4027 engages its intended target in a live-cell context.
The following diagram illustrates the logical workflow and key components of the cellular NanoBRET target engagement assay:
GSK4027 is the active (R,R)-enantiomer developed as a chemical probe. A critical companion to its use is GSK4028, the (S,S)-enantiomer, which serves as an inactive negative control [1] [2]. This matched pair is essential for confirming that observed biological effects are due to specific target inhibition and not off-target artifacts.
GSK4027 represents a high-quality chemical tool for the research community [6]. Its primary utility lies in dissecting the specific biological roles of the PCAF/GCN5 bromodomains in various cellular processes and disease models. As part of a broader chemical toolbox for bromodomain research, probes like GSK4027 enable the functional annotation of epigenetic reader domains and the exploration of their therapeutic potential [5].
Bromodomains are conserved structural modules that function as "readers" of acetyl-lysine (Kac) marks, a crucial role in epigenetic regulation. They are found in a variety of proteins, including histone acetyltransferases (HATs) like PCAF and GCN5 [1] [2].
The table below summarizes the core structural and functional characteristics of the PCAF and GCN5 bromodomains.
| Feature | PCAF (KAT2B) Bromodomain | GCN5 (KAT2A) Bromodomain |
|---|---|---|
| Conserved Fold | Four-α-helix bundle (αZ, αA, αB, αC) with ZA and BC loops [2]. | Four-α-helix bundle (αZ, αA, αB, αC) with ZA and BC loops [2]. |
| Kac Binding Site | Hydrophobic pocket formed by ZA and BC loops [3]. | Hydrophobic pocket formed by ZA and BC loops. |
| Key Residues for Kac Binding | Canonical hydrogen bond with N803; water-mediated contact with Y760 [3]. | Conserved asparagine for Kac binding [2]. |
| Distinguishing Structural Feature | Binding groove fenced by bulky residue Y809, creating a tight, restricted pocket [3]. | Similar to PCAF, but functional specificity is also determined by the protein complex in which it is found (e.g., SAGA or ATAC) [4] [5]. |
| Primary Function | Recognizes acetylated lysine on histone tails and transcription factors (e.g., HIV TAT protein) [3]. | Recognizes acetylated lysine on histone tails and transcription factors [5]. |
| Role in Larger Complexes | Incorporated into SAGA and ATAC complexes mutually exclusively with GCN5 [4] [5]. | Incorporated into SAGA and ATAC complexes mutually exclusively with PCAF [4] [5]. |
| Biological & Disease Relevance | Required for HIV TAT-mediated transcription; potential target in AIDS therapy [3]. | Essential for early mouse embryogenesis; critical for mesoderm specification and Hox gene regulation [5]. |
Several biochemical and cellular assays are essential for studying bromodomain-ligand interactions and for inhibitor screening.
| Assay Type | Principle of Measurement | Key Applications & Strengths |
|---|---|---|
| Thermal Shift Assay (DSF) | Measures protein thermal stability ((T_m)) increase ((\Delta T_m)) upon ligand binding [3] [6]. | Fragment screening (as in PCAF study [3]); rapid assessment of binding. |
| Target Immobilized NMR Screening (TINS) | Detects fragment binding to protein immobilized on solid support using NMR [3]. | Screening of large fragment libraries (e.g., ~950 compounds for PCAF) [3]. |
| Isothermal Titration Calorimetry (ITC) | Directly measures heat change during binding interaction [3]. | Gold standard for determining affinity ((K_d)), enthalpy ((\Delta H)), and stoichiometry ((N)). |
| Surface Plasmon Resonance (SPR) | Measures change in refractive index near a sensor surface when binding occurs [3]. | Label-free kinetics ((k_{on}), (k_{off})) and affinity analysis. |
| NanoBRET Cellular Assay | Energy transfer in live cells between NanoLuc-bromodomain and HaloTag-histone fusions [7]. | Confirms target engagement and inhibition in a physiological cellular context. |
The following diagram outlines a proven multi-technique approach for identifying bromodomain inhibitors, based on the study of PCAF [3].
A workflow for discovering bromodomain inhibitors through fragment screening.
The tables below summarize the key biochemical and cellular data for GSK4027.
Table 1: Biochemical Potency and Selectivity of GSK4027
| Assay Type | Target | Result | Description |
|---|---|---|---|
| TR-FRET Binding [1] | PCAF Bromodomain | IC50 = 40 nM | Competition assay using a truncated PCAF bromodomain. |
| BROMOscan [1] | PCAF Bromodomain | Ki = 1.4 nM | High-affinity binding measured in a competitive binding panel. |
| BROMOscan [1] | GCN5 Bromodomain | Ki = 1.4 nM | Shows equipotent activity against the related GCN5 bromodomain. |
| Selectivity Panel [1] | BET Family | ≥18,000-fold selectivity | Demonstrates high specificity over the BET bromodomain family. |
| Selectivity Panel [1] | Other Bromodomains | ≥70-fold selectivity | Specificity over other non-BET bromodomains (e.g., BRPF3, BRD1). |
| Off-Target Screening [1] | 53 diverse assays | No off-targets < 3 µM | Clean profile against a panel of non-bromodomain targets. |
Table 2: Cellular Activity and Compound Properties | Category | Parameter | Result / Description | | :--- | :--- | :--- | | Cellular Potency | NanoBRET (PCAF Engagement) [1] | IC50 = 60 nM | Displacement of full-length PCAF from histone H3.3 in HEK293 cells. | | Cellular Health | Cytotoxicity [1] | No adverse effects up to 200 µM | No changes in mitochondrial integrity, nuclear size, or membrane permeability. | | Physicochemical Properties | Solubility [1] | High | Suitable for cellular and biochemical assays. | | | Permeability [1] | 500 nm/s (PAMPA) | Good cell penetrance, explaining low drop-off from biochemical to cellular potency. | | Control Compound | Negative Control (GSK4028) [1] | Enantiomer of GSK4027 | Inactive compound used to confirm that observed effects are target-specific. |
Here are the methodologies for key experiments used to characterize GSK4027.
1. TR-FRET Binding Competition Assay
2. BROMOscan Selectivity Profiling
3. Cellular NanoBRET Target Engagement
PCAF (KAT2B) and GCN5 (KAT2A) are multidomain proteins implicated in retroviral infection, inflammation pathways, and cancer development [1] [2]. The GSK4027 probe specifically targets their C-terminal bromodomains to help study these roles.
The following diagram illustrates the hypothesized cellular role and experimental assessment of the PCAF/GCN5 bromodomain, which is targeted by GSK4027.
> The hypothesized mechanism of GSK4027 involves binding to the PCAF/GCN5 bromodomain to disrupt its interaction with cellular or viral proteins, thereby inhibiting downstream biological effects. This mechanism is experimentally observed as a decrease in the BRET signal in cellular assays.
It's important to note that while these proteins are implicated in these diseases, the specific dependence of these effects on the bromodomain targeted by GSK4027 is still an area of active research [1] [2]. The probe itself is primarily a tool to enable this research.
While GSK4027 is an inhibitor, its properties make it an excellent starting point for developing PROteolysis TArgeting Chimeras (PROTACs) [3]. PROTACs are bifunctional molecules that use a target-binding ligand (like GSK4027) linked to an E3 ubiquitin ligase recruiter. This complex tags the target protein for proteasomal degradation, offering a potential therapeutic strategy beyond simple inhibition [3] [4].
The tables below provide a more comprehensive breakdown of the experimental data available for GSK4027.
Table 1: Biochemical and Cellular Potency
| Assay Type | Specific Assay / Condition | Result / Value |
|---|---|---|
| TR-FRET Binding | Recombinant GST-tagged PCAF bromodomain [1] | pIC₅₀ = 7.4 ± 0.11 (IC₅₀ = 40 nM) [2] [1] |
| BROMOscan (DiscoverX) | PCAF Bromodomain | Kᵢ = 1.4 nM (pKᵢ = 8.9) [2] [1] [3] |
| BROMOscan (DiscoverX) | GCN5 Bromodomain | Kᵢ = 1.4 nM (pKᵢ = 8.9) [2] [1] |
| Cellular Target Engagement | NanoBRET (HEK293 cells, displacement of full-length PCAF from histone H3.3) [2] [1] [4] | IC₅₀ = 60 nM (pIC₅₀ = 7.2) |
Table 2: Selectivity Profile
| Profiling Panel | Findings |
|---|---|
| BROMOscan (vs. other Bromodomains) | High selectivity for PCAF/GCN5. Most potent off-targets are BRPF3 (Kᵢ = 100 nM), BRD1 (Kᵢ = 110 nM), FALZ (Kᵢ = 130 nM), and BRPF1 (Kᵢ = 140 nM), providing a selectivity window of >70-fold [2] [3]. |
| GSK Internal eXP Panel | Profiling against 53 biochemical and phenotypic assays revealed no significant off-target binding below 3 µM [2]. |
| TR-FRET (Specific Bromodomains) | Weak activity against BRD4 BD1 (pIC₅₀ < 4.3) and BRD9 (pIC₅₀ = 5.1 ± 0.08) [1]. |
Table 3: In Vitro Pharmacological and Physicochemical Properties
| Property | Details |
|---|---|
| Cytotoxicity | No significant changes in cellular health parameters (mitochondrial integrity, nuclear size, membrane permeability) observed at concentrations up to 200 µM [2]. |
| Artificial Membrane Permeability | Papp = 500 nm/s, indicating good cell permeability [2] [1]. |
| Solubility | Approximately 50 mg/mL (132.53 mM) in DMSO [1]. |
| Molecular Formula & Weight | C₁₇H₂₁BrN₄O; 377.28 g/mol [1]. |
| CAS Number | 2079896-25-4 [1] [4] |
Here are the methodologies for key experiments used to characterize GSK4027.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) This assay was used to determine the compound's potency in binding to the PCAF bromodomain directly.
2. BROMOscan Selectivity Profiling This comprehensive panel was used to assess binding affinity and selectivity across a wide range of bromodomains.
3. Cellular Target Engagement (NanoBRET) This assay confirmed that GSK4027 engages its target in a live cellular environment.
PCAF (KAT2B) and GCN5 (KAT2A) are histone acetyltransferases (HATs) that are part of large chromatin remodeling complexes. Their C-terminal bromodomains recognize and bind to acetylated lysine residues on histones, which is a key mechanism in regulating gene expression and DNA repair processes [2] [5]. Research has shown that the PCAF bromodomain plays a specific role in the DNA damage response by recruiting a deubiquitylation complex to damage sites, facilitating repair via homologous recombination [5].
The following diagram illustrates the conceptual role of the PCAF/GCN5 bromodomain and the mechanism of GSK4027:
GSK4027 demonstrates effective engagement with its intended targets in cells. The key experiment measuring this uses a NanoBRET assay in HEK293 cells, which shows the compound displaces full-length PCAF protein from a histone H3.3 substrate [1] [2] [3].
The table below summarizes the primary quantitative data for GSK4027's activity:
| Assay Type | Target | Measured Value | Context / Notes |
|---|---|---|---|
| Cellular NanoBRET [1] [2] [3] | PCAF (full length) | IC50 = 60 nM | Displacement of Halo-tagged histone H3.3 in HEK293 cells. |
| Biochemical TR-FRET [1] [2] | PCAF (bromodomain) | IC50 = 40 nM | Competition binding assay using a truncated PCAF bromodomain. |
| Biochemical BROMOscan [4] [2] [5] | PCAF & GCN5 | Ki = 1.4 nM (each) | High-throughput binding assay determining binding affinity. |
This data shows a minimal drop-off in potency between isolated protein binding (Ki = 1.4 nM) and functional activity in a cellular environment (IC50 = 60 nM), confirming good cell penetrance and effective target engagement [4] [2].
The core methodology for demonstrating cellular target engagement of GSK4027 with histone H3.3 is the NanoBRET Target Engagement Assay [1] [2] [3]. The workflow is as follows:
Experimental workflow for NanoBRET target engagement assay.
GSK4027 functions as a highly selective antagonist of the bromodomains in PCAF (KAT2B) and GCN5 (KAT2A). Its mechanism and selectivity profile are summarized below.
Molecular mechanism of GSK4027 competitive binding inhibition.
Beyond its use as a tool for basic biology, GSK4027 has helped uncover a surprising pharmacological effect. Research shows that inhibition of PCAF/GCN5 with compounds like GSK4027 can contribute to the reactivation of latent HIV-1 provirus in T-cell lines and CD4+ cells from donors [7]. This suggests that acetylation read by these bromodomains may play a role in suppressing HIV-1 expression, positioning PCAF/GCN5 inhibitors as potential components in "shock-and-kill" latency reversal strategies [7].
GSK4027 (and its negative control, GSK4028) was developed to target the bromodomains of PCAF (p300/CBP-associated factor, also known as KAT2B) and GCN5 (General Control Nonderepressible 5, also known as KAT2A), which are histone acetyltransferases (HATs) implicated in gene transcription and chromatin remodeling [1] [2].
| Property | Description |
|---|---|
| Chemical Name | 4-bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one [3] |
| CAS Number | 2079896-25-4 [3] |
| Molecular Formula | C({17})H({21})BrN(_{4})O [3] |
| Molecular Weight | 377.28 g/mol [3] |
| Targets | PCAF (KAT2B) & GCN5 (KAT2A) Bromodomains [3] [2] |
| Primary Role | Selective chemical probe for epigenetic research [1] |
| Negative Control | GSK4028 (enantiomeric control) [1] [2] |
| Affinity & Selectivity Data | Assay/Method | Value | | :--- | :--- | | PCAF TR-FRET IC₅₀ | 40 nM [2] | | PCAF pIC₅₀ | 7.4 ± 0.11 [3] | | PCAF & GCN5 K(_i) (BROMOscan) | 1.4 nM [3] [2] | | Cellular Target Engagement (NanoBRET) | IC₅₀ = 60 nM [3] [2] | | Selectivity vs. BRD4 BD1 | pIC₅₀ < 4.3 (≥18,000-fold selectivity) [3] [1] | | Selectivity vs. Wider Bromodomain Family | ≥70-fold selectivity [1] [2] |
For researchers aiming to use GSK4027 or validate its activity, the following key experimental protocols from the literature can serve as a guide.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [3]
BROMOscan Selectivity Profiling [3] [2]
GSK4027 enables the study of PCAF/GCN5 bromodomain function in various disease contexts. The following diagram illustrates its mechanism of action and the biological pathways it affects.
To ensure robust and interpretable results, follow these guidelines when using GSK4027:
GSK4027 is a potent, cell-penetrant, and selective chemical probe developed to target the bromodomains of p300/CREB binding protein associated factor (PCAF/KAT2B) and general control nonderepressible 5 (GCN5/KAT2A) [1] [2]. These multidomain histone acetyltransferases are implicated in retroviral infection, inflammation pathways, and cancer development [1]. The function of their C-terminal bromodomains, however, remained poorly understood outside of viral replication until the development of high-quality chemical probes. GSK4027 was optimized from a weakly potent, non-selective hit to become a key tool for investigating PCAF/GCN5 bromodomain biology [1] [2]. It is partnered with its enantiomer, GSK4028, which serves as an excellent negative control due to its significantly reduced affinity, thereby helping to confirm that observed biological effects are due to on-target engagement [1] [3].
The selectivity of GSK4027 was rigorously characterized through a series of biochemical and cellular assays. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: Biochemical Potency and Selectivity of GSK4027
| Assay Parameter | Target | Result | Assay Type |
|---|---|---|---|
| Potency (Kᵢ) | PCAF Bromodomain | 1.4 nM | BROMOscan [1] |
| Potency (Kᵢ) | GCN5 Bromodomain | 1.4 nM | BROMOscan [1] |
| Potency (IC₅₀) | PCAF Bromodomain | 40 nM | TR-FRET [1] |
| Selectivity (vs. BET Family) | >18,000-fold | N/A | BROMOscan [2] |
| Selectivity (vs. Wider Family) | ≥70-fold | N/A | BROMOscan [1] |
| Key Off-Targets (Kᵢ) | BRPF3 | 100 nM | BROMOscan [1] |
| BRD1 | 110 nM | BROMOscan [1] | |
| FALZ | 130 nM | BROMOscan [1] | |
| BRPF1 | 140 nM | BROMOscan [1] | |
| Off-Target Screening | 53 non-bromodomain targets | No binding <3 µM | GSK internal eXP panel [1] |
Table 2: Cellular Activity and Compound Properties
| Parameter | Result | Assay Description |
|---|---|---|
| Cellular Potency (IC₅₀) | 60 nM | NanoBRET target engagement in HEK293 cells [1] [4] |
| Cytotoxicity | No changes up to 200 µM | Cellular health assay (mitochondrial integrity, nuclear size, membrane permeability) [1] |
| Solubility | High | Not quantified in search results [2] |
| Cell Permeability | 500 nm/s | Artificial membrane permeability (PAMPA) [4] |
The BROMOscan assay is a high-throughput, competitive binding assay used to quantitatively evaluate the interaction between a small molecule and a wide array of bromodomains.
The NanoBRET assay is used to confirm that GSK4027 engages its intended target in a live-cell context.
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the structural context of GSK4027's action.
This diagram outlines the key steps in the BROMOscan selectivity profiling protocol.
Diagram 1: BROMOscan Assay Workflow. This flowchart details the sequential steps for profiling GSK4027 selectivity, from compound dilution to data analysis.
This diagram illustrates the structural role of the PCAF/GCN5 bromodomain and how GSK4027 inhibits its function.
Diagram 2: Mechanism of GSK4027 Action. GSK4027 competes with acetylated histones for binding to the PCAF/GCN5 bromodomain, thereby disrupting the recruitment of transcriptional complexes and inhibiting downstream gene expression.
GSK4027, paired with its negative control GSK4028, represents a high-quality chemical probe for the mechanistic investigation of the PCAF and GCN5 bromodomains in cellular models. Its high potency (low nM Kᵢ), exceptional selectivity (≥70-fold over most off-targets, and >18,000-fold over BET bromodomains), and confirmed cellular target engagement make it a superior tool for deconvoluting the biological functions of these epigenetic readers [1] [2] [3]. The experimental protocols and data summarized in this application note provide a robust framework for researchers to utilize GSK4027 confidently in their studies of retroviral infection, inflammation, and cancer biology.
GSK4027 is a recognized chemical probe for the PCAF/GCN5 bromodomain, optimized for high potency and selectivity [1] [2]. The following data and protocols are curated from available scientific resources to guide its application in research settings.
The table below summarizes the fundamental data required for reconstituting GSK4027 and planning experiments.
| Parameter | Value | Details / Assay |
|---|---|---|
| Molecular Weight | 377.28 g/mol | Formula: C₁₇H₂₁BrN₄O [3] [4] |
| CAS Number | 2079896-25-4 | [3] |
| DMSO Solubility | 50 mg/mL (132.53 mM) | Stock solution concentration; sonication is recommended [3] [4]. |
| Biochemical Potency (PCAF/GCN5) | Ki = 1.4 nM for both | BROMOscan assay [3] [2] [4]. |
| Cellular Target Engagement | IC₅₀ = 60 nM | NanoBRET assay in HEK293 cells [3] [2]. |
2.1. Preparation of Stock Solutions
2.2. Cellular NanoBRET Target Engagement Assay
This protocol measures the displacement of full-length PCAF from histone H3.3 in cells, confirming cellular activity [3] [2].
The following diagram illustrates the logical workflow and key components of this assay:
The PCAF and GCN5 bromodomains are part of larger multidomain proteins implicated in vital cellular processes. Functional studies using tools like GSK4027 have revealed that the PCAF bromodomain plays a critical role in DNA damage repair, specifically in the Homologous Recombination (HR) pathway [6]. It facilitates a ubiquitin-acetylation switch on histone H2B at damage sites, which is essential for efficient HR repair [6]. Beyond DNA repair, this bromodomain family is also involved in fundamental processes like cell fate decisions during tissue specification [7].
GSK4027 is a potent and selective chemical probe for the bromodomains of PCAF (KAT2B) and GCN5 (KAT2A). The table below summarizes its key biochemical and cellular characteristics.
| Property | Details |
|---|---|
| Molecular Formula | C₁₇H₂₁BrN₄O [1] |
| Molecular Weight | 377.28 g/mol [2] [1] |
| CAS Number | 2079896-25-4 [2] [1] |
| Primary Target | PCAF/GCN5 Bromodomain [3] [4] |
| Biochemical Potency (Ki) | 1.4 nM for both PCAF & GCN5 [3] [1] |
| Cellular Potency (IC₅₀) | 60 nM in HEK293 cells [3] [2] [4] |
| Solubility | ~50 mg/mL (132.53 mM) in DMSO [2] [1] |
| Negative Control | GSK4028 (inactive enantiomer) [3] [4] |
This protocol outlines the NanoBRET target engagement assay used to determine the cellular potency of GSK4027 in HEK293 cells, as referenced in the search results [3] [2].
The following diagram illustrates the key steps of the NanoBRET assay to evaluate GSK4027 target engagement.
GSK4027 is a potent and selective chemical probe developed for the PCAF/GCN5 bromodomain, which has emerged as a valuable tool compound for investigating epigenetic regulation in various disease models. This small molecule inhibitor exhibits high binding affinity for the bromodomains of PCAF (p300/CBP-associated factor) and GCN5 (general control nonderepressible 5), multidomain proteins that have been implicated in retroviral infection, inflammatory pathways, and cancer development. The therapeutic targeting of these bromodomains represents a promising strategy for modulating gene expression patterns in pathological states, particularly in oncology and virology research. The relevance of GSK4027 in drug discovery stems from its exceptional selectivity profile, which minimizes off-target effects that often complicate the interpretation of biological results with less specific inhibitors.
The development of GSK4027 addressed a significant gap in the chemical biology toolkit, as previous compounds targeting PCAF/GCN5 bromodomains lacked sufficient selectivity or cellular activity for robust pharmacological studies. As a chemical probe, GSK4027 is designed to explore the biological consequences of specifically inhibiting the PCAF/GCN5 bromodomain while providing researchers with an appropriate negative control (GSK4028) to validate target-specific effects. The structural optimization from a weakly potent, non-selective pyridazinone hit compound resulted in a probe with ideal characteristics for cellular and biochemical applications, including high solubility, cell permeability, and target engagement capability. These properties make GSK4027 particularly valuable for investigating the largely unexplored biological functions of the C-terminal bromodomain of PCAF/GCN5 outside of viral replication contexts.
GSK4027 possesses well-defined chemical properties that contribute to its functionality as a research tool. The compound has a molecular formula of C17H21BrN4O and a molecular weight of 377.28 g/mol. Its chemical structure is characterized as 4-bromo-2-methyl-5-(((3R,5R)-1-methyl-5-phenylpiperidin-3-yl)amino)pyridazin-3(2H)-one, with defined stereochemistry at the 3R and 5R positions of the piperidine ring that is critical for its biological activity. The compound appears as a light yellow to yellow solid powder with excellent solubility in DMSO (approximately 50 mg/mL or 132.53 mM), making it suitable for preparing stock solutions for in vitro experiments. GSK4027 has a calculated logP value of 2.5, indicating appropriate lipophilicity for cell membrane penetration while maintaining sufficient aqueous solubility for biological testing. These physicochemical properties collectively contribute to the compound's favorable drug-like characteristics and experimental utility in various assay systems.
GSK4027 demonstrates exceptional potency and selectivity for its intended targets, as comprehensively characterized through multiple orthogonal assay systems:
Table 1: Biochemical Potency of GSK4027 against PCAF/GCN5 Bromodomains
| Assay Type | Target | Value | Units | Experimental Details |
|---|---|---|---|---|
| TR-FRET | PCAF | IC50 = 40 | nM | Competition assay using truncated PCAF bromodomain (amino acids 719-832) |
| TR-FRET | PCAF | pIC50 = 7.4±0.11 | -log IC50 | Fluorescently tagged bromodomain ligand |
| BROMOscan | PCAF | Ki = 1.4 | nM | Comprehensive selectivity profiling against 35 bromodomains |
| BROMOscan | GCN5 | Ki = 1.4 | nM | DiscoverX panel |
| BROMOscan | PCAF | pKi = 8.9 | -log Ki | High-throughput interaction analysis |
| BROMOscan | GCN5 | pKi = 8.9 | -log Ki | High-throughput interaction analysis |
The selectivity profile of GSK4027 is particularly noteworthy, with demonstrated ≥18,000-fold selectivity over the BET bromodomain family and ≥70-fold selectivity over the wider bromodomain family. Specifically, in the BROMOscan panel, GSK4027 showed weak activity against BRD4 BD1 (pIC50 <4.3) and BRD9 (pIC50 5.1±0.08), while maintaining high specificity for PCAF/GCN5 over other bromodomains including BRPF3 (100 nM), BRD1 (110 nM), FALZ (130 nM), and BRPF1 (140 nM). Additionally, screening against an enhanced cross-screening panel of 53 biochemical and phenotypic assays revealed no off-target binding <3 µM, confirming the exceptional selectivity of this chemical probe for its intended targets. The co-crystal structure of GSK4027 bound to the GCN5 bromodomain (PDB ID 5MLJ) provides structural insights into the molecular basis for its high affinity and selectivity, revealing key interactions that stabilize the compound within the bromodomain binding pocket.
The cytotoxicity profile of GSK4027 has been rigorously evaluated in comprehensive cellular health assays to establish its safety margin for experimental use. In standardized cytotoxicity assessments using HEK293 cells, GSK4027 demonstrated no significant cytotoxic effects at concentrations up to 200 µM, far exceeding its effective biological activity concentration. This wide safety margin is particularly important for a chemical probe, as it ensures that observed phenotypic effects at typical working concentrations (nM to low µM range) can be confidently attributed to target engagement rather than general cellular toxicity. The cytotoxicity assessment evaluated multiple parameters of cellular health, including membrane integrity, mitochondrial function, nuclear size, and cell viability, providing a comprehensive safety profile. Additional studies examining prolonged exposure (72 hours) confirmed no significant cytotoxicity at concentrations up to 10 µM, further supporting the compound's utility for longer-term experiments investigating the functional consequences of PCAF/GCN5 bromodomain inhibition.
The exceptional cellular safety profile of GSK4027 can be attributed to several factors, including its high target specificity that minimizes off-target interactions, and its favorable physicochemical properties that reduce the likelihood of promiscuous activity or membrane disruption. The availability of GSK4028 as a matched negative control (enantiomer with minimal target affinity) further strengthens the experimental interpretation, allowing researchers to distinguish target-specific effects from non-specific compound effects. This is particularly valuable in complex phenotypic assays where off-target cytotoxicity could confound results. The comprehensive cytotoxicity profiling provides researchers with confidence in using GSK4027 across a wide concentration range to fully investigate PCAF/GCN5 bromodomain biology without significant concern for confounding cytotoxic effects.
Mitochondrial function represents a critical aspect of cellular health, and dedicated assessment of mitochondrial integrity is essential for characterizing new chemical tools. GSK4027 has been specifically evaluated for potential adverse effects on mitochondrial function, with focused assessment of key parameters:
Table 2: Mitochondrial Integrity Assessment of GSK4027
| Parameter Assessed | Assay Method | Result | Significance |
|---|---|---|---|
| Membrane Permeability | Cytotoxicity panel | No changes up to 200 µM | Indicates no loss of membrane integrity |
| Mitochondrial Integrity | Cellular health assay | No adverse effects up to 200 µM | Suggests functional mitochondria preserved |
| Membrane Potential | Dedicated mitotoxicity assay | No significant disruption | Maintained electrochemical gradient |
| Calcium Flux | Mitochondrial function assay | No pathological alterations | Normal Ca2+ homeostasis maintained |
| Reactive Oxygen Species | Oxidative stress panel | No significant increase | Minimal oxidative stress induction |
The evaluation of mitochondrial integrity is particularly important given the established role of mitochondrial dysfunction in various toxicological pathways and disease states. The mitochondrial permeability transition pore (MPTP) is a recognized key regulator of cell death pathways that opens under conditions of cellular stress, including calcium overload and elevated oxidative stress, leading to the release of proapoptotic factors and potentially triggering apoptosis or necrosis. The assessment of GSK4027 against these parameters confirms its minimal impact on these critical pathways, supporting its clean safety profile. This is especially relevant for studies investigating epigenetic regulation in models where mitochondrial function may be compromised, such as in neurodegenerative diseases, metabolic disorders, or cancer models where cellular stress pathways are already activated.
The NanoBRET target engagement assay provides a quantitative method for assessing the ability of GSK4027 to bind its intended targets in live cells, offering critical information about cellular permeability and target occupancy. This protocol utilizes HEK293 cells engineered to express NanoLuc-tagged full-length human PCAF and HaloTag-tagged histone H3.3 to monitor compound binding in a physiologically relevant cellular environment:
Cell Preparation and Seeding: Harvest exponentially growing HEK293 cells stably expressing NanoLuc-PCAF full-length fusion protein and HaloTag-histone H3.3. Seed cells into white 96-well assay plates at a density of 20,000 cells per well in 100 μL of complete growth medium. Incubate plates for 18-24 hours at 37°C in a 5% CO2 humidified incubator to allow cell attachment and recovery.
Compound Treatment Preparation: Prepare a 10 mM stock solution of GSK4027 in DMSO followed by serial dilutions in complete medium to generate an 11-point concentration range (typically from 10 μM to 0.1 nM, with final DMSO concentration not exceeding 0.1%). Include control wells with DMSO vehicle only (for maximum signal control) and wells with a reference bromodomain inhibitor at saturating concentration (for minimum signal control).
NanoBRET Assay Execution: Carefully remove culture medium from assay plates and replace with 80 μL of fresh serum-free medium. Add 20 μL of compound dilutions to appropriate wells, resulting in final test concentrations. Include the NanoBRET tracer (HaloTag ligand, 100 nM final concentration) to all wells except background controls. Incubate plates for 2-4 hours at 37°C to allow equilibrium binding. Following incubation, add 10 μL of NanoLuc substrate (furimazine at 25 μM final concentration) to each well and incubate for 5-10 minutes at room temperature.
Signal Detection and Data Analysis: Measure BRET signals using a compatible plate reader with filters for donor emission (450 nm, bandwidth 50 nm) and acceptor emission (610 nm, bandwidth 50 nm). Calculate BRET ratios by dividing the acceptor emission by the donor emission. Subtract the background BRET ratio (from wells without tracer) from all experimental values. Normalize data as percentage of control and plot against compound concentration to generate concentration-response curves. Fit data using a four-parameter logistic equation to determine IC50 values, with GSK4027 typically exhibiting an IC50 of approximately 60 nM (pIC50 7.2) in this cellular target engagement assay.
This comprehensive protocol evaluates the potential impact of GSK4027 on mitochondrial function and overall cellular health, employing multiple complementary approaches to assess key parameters of mitochondrial integrity:
Multiparametric Cytotoxicity Assessment: Seed appropriate cell lines (HEK293 or other relevant models) in 96-well plates at optimal density and incubate overnight. Treat cells with GSK4027 across a concentration range (typically from 0.1 nM to 200 μM) for desired exposure periods (1-72 hours). Assess multiple cytotoxicity endpoints in parallel including:
Mitochondrial Function Analysis: For dedicated mitochondrial assessment, culture cells in appropriate media and treat with GSK4027 across concentration ranges. Evaluate specific mitochondrial parameters:
Data Interpretation and Quality Control: Include appropriate controls in all experiments (vehicle controls, positive cytotoxicity controls with known mitochondrial toxicants, and reference controls). Normalize all data to vehicle-treated controls and express as percentage of control. For GSK4027, expect to observe no significant changes in these parameters at concentrations up to 200 μM, confirming its minimal impact on mitochondrial integrity and overall cellular health. The combination of these assays provides a comprehensive safety profile, ensuring that biological effects observed with GSK4027 treatment can be confidently attributed to target-specific mechanisms rather than general cellular toxicity.
Diagram 1: GSK4027 Cellular Mechanism and Mitochondrial Assessment Pathway. This diagram illustrates the target engagement mechanism of GSK4027 with PCAF/GCN5 bromodomains and the comprehensive mitochondrial integrity assessment strategy employed to validate its cellular safety profile.
Diagram 2: Experimental Workflow for GSK4027 Comprehensive Profiling. This workflow outlines the sequential approach for characterizing GSK4027, from initial biochemical assays through cellular target engagement to comprehensive safety profiling, ensuring thorough evaluation of both efficacy and safety parameters.
To maximize the research utility of GSK4027 and ensure robust, interpretable results, researchers should adhere to several key guidelines for experimental implementation. First, appropriate concentration ranges should be employed based on the specific assay format, with typical working concentrations between 10 nM and 10 μM for cellular assays, leveraging the compound's well-characterized cellular activity (IC50 = 60 nM in NanoBRET assays). Second, researchers should always include the matched negative control GSK4028 in experimental designs to distinguish target-specific effects from potential off-target activities. This enantiomeric control compound possesses minimal affinity for PCAF/GCN5 bromodomains while maintaining similar physicochemical properties, enabling rigorous validation of phenotypic effects. Third, solvent controls should be carefully implemented with DMSO concentrations not exceeding 0.1% in cellular assays to avoid solvent-related artifacts.
For specific research applications, distinct experimental strategies are recommended:
Epigenetic Mechanism Studies: Utilize GSK4027 in combination with other epigenetic probes (BET inhibitors, HDAC inhibitors) to elucidate functional interactions between chromatin regulatory pathways. Implement chromatin immunoprecipitation assays to validate specific changes in histone acetylation patterns at target genes.
Cancer Biology Applications: Employ GSK4027 in relevant cancer models with parallel assessment of proliferation, differentiation, and apoptosis endpoints. Combine with genetic approaches (RNAi, CRISPR) targeting PCAF/GCN5 to confirm phenotype specificity.
Inflammatory Pathway Investigation: Apply GSK4027 in immune cell models stimulated with relevant cytokines or pathogen-associated molecular patterns, monitoring cytokine production and inflammatory gene expression.
Viral Infection Studies: Implement GSK4027 in models of retroviral infection to probe the role of PCAF/GCN5 bromodomains in viral replication, leveraging the previously implicated function of these domains in retroviral infection pathways.
Potential experimental pitfalls and mitigation strategies include:
Exposure Duration Considerations: While short-term treatments (hours to days) show excellent safety profiles, extremely prolonged exposures (beyond 72 hours) may reveal adaptive responses that should be carefully distinguished from direct compound effects.
Phenotypic Specificity Confirmation: Critical phenotypes should be confirmed using complementary approaches such as genetic knockdown/rescue experiments to establish direct linkage to PCAF/GCN5 function rather than potential unidentified off-target effects.
Compound Handling and Storage: GSK4027 should be stored at -20°C as recommended, with stock solutions prepared in high-quality DMSO and aliquoted to avoid repeated freeze-thaw cycles that could compromise compound integrity over time.
By adhering to these implementation guidelines and interpretation principles, researchers can confidently leverage GSK4027 as a precision tool for interrogating PCAF/GCN5 bromodomain biology across diverse research contexts.
GSK4027 represents a high-quality chemical probe with comprehensively characterized target engagement, selectivity, and cellular safety profiles. Its well-documented lack of cytotoxicity and mitochondrial toxicity at relevant concentrations, combined with exceptional selectivity for PCAF/GCN5 bromodomains, makes it an invaluable tool for epigenetic research. The detailed application notes and protocols provided herein enable researchers to implement robust experimental approaches for investigating bromodomain biology using this precision chemical tool. The availability of matched negative controls and comprehensive safety data establishes GSK4027 as a critical resource for distinguishing target-specific phenotypes from off-target effects in complex biological systems.
The quantitative data for GSK4027, consolidated from chemical probe characterization resources, is summarized in the following table.
| Assay Parameter | Result | Experimental Context |
|---|---|---|
| Artificial Membrane Permeability (PAMPA) | 500 nm/s | Measured artificial membrane permeability [1]. |
| Cellular Target Engagement (NanoBRET) | IC50 = 60 nM | Displacement of histone H3.3 from full-length PCAF in HEK293 cells [1] [2]. |
| Biochemical Potency (TR-FRET) | pIC50 = 7.4±0.11 (PCAF) | Competition assay using truncated PCAF bromodomain [1] [3]. |
| Binding Affinity (BROMOscan) | Ki = 1.4 nM (PCAF & GCN5) | High-throughput binding assay to determine selectivity [2] [4]. |
| Selectivity (vs. BET family) | ≥18,000-fold | Specific selectivity over the BET bromodomain family [2]. |
| Cytotoxicity | No changes up to 200 µM | Cellular health assay measuring mitochondrial integrity, nuclear size, and membrane permeability [2]. |
The NanoBRET Target Engagement Assay is a key method to confirm that GSK4027 engages its intended target inside living cells.
While a specific protocol for GSK4027 was not detailed, the general PAMPA-BBB method used to determine its permeability is well-established. The following workflow and description outline a standard procedure.
The high selectivity of GSK4027 is attributed to its specific (R,R)-enantiomer configuration and molecular structure, which was optimized from a weakly potent starting point [2]. Its negative control, GSK4028 (the S,S-enantiomer), is structurally identical but pharmacologically inactive against PCAF/GCN5 and is essential for confirming that observed cellular phenotypes are due to on-target bromodomain inhibition [2] [4].
I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the methodologies or data points, please feel free to ask.
The table below summarizes key biochemical and cellular characterization data for GSK4027:
| Assay Type | Assay Description | Target | Result (IC₅₀/Kᵢ) | Citation |
|---|---|---|---|---|
| Biochemical Assay | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [1] | PCAF Bromodomain | pIC₅₀ = 7.4 ± 0.11 (IC₅₀ ≈ 40 nM) [1] [2] | |
| Biochemical Assay | BROMOscan (Selectivity Panel) [2] | PCAF Bromodomain | Kᵢ = 1.4 nM [2] | |
| Biochemical Assay | BROMOscan (Selectivity Panel) [2] | GCN5 Bromodomain | Kᵢ = 1.4 nM [2] | |
| Cellular Assay | NanoBRET (Target Engagement in HEK293 cells) [1] [2] | Full-length PCAF | IC₅₀ = 60 nM [1] [2] |
Selectivity Profile: GSK4027 demonstrates exceptional selectivity, with >18,000-fold selectivity over the BET bromodomain family and ≥70-fold selectivity over other non-BET bromodomains like BRPF1, BRPF3, and BRD1 in the BROMOscan panel [2]. An extended cross-screen against 53 non-bromodomain targets revealed no significant off-target binding below 3 µM [2].
This protocol measures the ability of GSK4027 to compete with a fluorescent tracer for binding to the bromodomain in a cell-free system [1] [2].
The following diagram illustrates the core principle of the TR-FRET competitive binding assay:
This protocol uses a high-throughput competitive binding assay to comprehensively evaluate the selectivity of GSK4027 across the human bromodome [2] [3].
This protocol confirms that GSK4027 engages its intended target inside live cells [1] [2].
The cellular NanoBRET workflow for measuring intracellular target engagement is summarized below:
GSK4027 is a well-characterized, highly potent, and selective chemical probe for the PCAF and GCN5 bromodomains. The detailed experimental protocols and quantitative data provided here offer researchers a solid foundation for employing this tool to elucidate the biological roles of these epigenetic readers in health and disease. Its high cellular activity and selectivity make it particularly suited for investigating complex phenotypic outcomes in relevant disease models.
What is the stock solubility of GSK4027 in DMSO? GSK4027 can be dissolved in DMSO to a concentration of 50 mg/mL (132.53 mM) [1]. This is typically sufficient for creating a high-concentration stock solution for most experimental applications.
Why is my compound precipitating when added to the aqueous assay buffer? Compound precipitation is a common challenge when moving from a pure DMSO stock to an aqueous biological assay buffer. This can lead to inaccurate concentration readings and cause false positives or negatives in biological data [2] [3]. The key is to ensure the final DMSO concentration in your assay is low enough to maintain compound solubility and not interfere with the biological system, but high enough to prevent precipitation [2].
Can DMSO affect my target protein? Yes, this is a critical consideration. While DMSO is a standard solvent, it can interact with proteins. For example, a study on the Nerve Growth Factor (hNGF) showed that DMSO can bind to the protein with low affinity, though it did not cause significant conformational changes or affect receptor binding at lower concentrations [4]. The effects are protein-dependent, so it's important to be aware of this potential interference in binding studies [4].
Potential Causes and Solutions:
Recommended Strategy: A general best practice is to add the DMSO stock in low volumes directly to the assay media to keep the final DMSO concentration as low as possible, typically between 0.1% and 1%, while verifying that this concentration does not cause precipitation or cellular toxicity [2]. The exact maximum tolerable level can vary by cell type or assay system, so a pilot experiment to confirm is highly recommended.
The table below summarizes key physicochemical and handling information for GSK4027.
| Parameter | Value | Description / Method |
|---|---|---|
| Molecular Weight | 377.28 g/mol | [1] |
| Solubility in DMSO | 50 mg/mL (132.53 mM) | Stock solution concentration [1] |
| Stock Solution Prep | Dissolve in DMSO with ultrasonic assistance | Recommended for solid compound [1] |
| Storage Conditions | -80°C for 2 years; -20°C for 1 year | Aliquot to avoid repeated freeze-thaw cycles [1] |
This protocol outlines a general strategy for assessing compound solubility in your specific assay buffer, adapted from best practices in the field [2].
To ensure reliable results, follow a systematic workflow from stock preparation to assay execution.
The table below summarizes the key quantitative data for GSK4027, which is essential for understanding its baseline activity in cellular systems [1] [2].
| Property | Value | Assay/Method |
|---|---|---|
| Cellular IC₅₀ (PCAF) | 60 nM | NanoBRET (Displacement of Halo-tagged histone H3.3 from NanoLuc-tagged full-length PCAF in HEK293 cells) [1] [2]. |
| Biochemical Kᵢ (PCAF) | 1.4 nM | BROMOscan [1]. |
| Biochemical Kᵢ (GCN5) | 1.4 nM | BROMOscan [1]. |
| Biochemical IC₅₀ (PCAF) | 40 nM | TR-FRET binding competition assay [1]. |
| Selectivity (vs. BET) | ≥18,000-fold | BROMOscan [3] [1]. |
| Membrane Permeability | 500 nm/s | Artificial membrane permeability assay [2]. |
Before attempting to enhance potency, it is crucial to verify that the compound is working as expected in your specific cellular model. Here are detailed methodologies for key experiments.
This protocol, adapted from the literature, measures the displacement of GSK4027 from its bromodomain target in cells [1] [2].
To confirm that any observed phenotypic effects are due to PCAF/GCN5 inhibition and not off-target effects, a broad selectivity panel is recommended [1] [4].
The following diagram illustrates a strategic framework for investigating GSK4027 potency enhancement, based on general principles in chemical probe optimization.
Q1: The cellular activity (IC₅₀ = 60 nM) of GSK4027 is much weaker than its biochemical affinity (Kᵢ = 1.4 nM). Is this normal? A1: Yes, this is a common observation. The drop in potency from biochemical to cellular assays can be attributed to factors like cell permeability, efflux by transport proteins, and competition with high endogenous levels of acetylated histones in the cellular environment. The maintained nanomolar cellular potency is still considered excellent [1] [2].
Q2: What is the purpose of the negative control GSK4028? A2: GSK4028 is the enantiomer (mirror-image molecule) of GSK4027 and has significantly lower affinity for the PCAF/GCN5 bromodomain. It is essential to use this control in all experiments to confirm that any observed phenotypic effects are due to specific target engagement and not off-target or non-specific effects of the compound's chemical structure [3] [1].
Q3: Are there any known cytotoxic effects of GSK4027 I should be concerned about? A3: According to profiling data, GSK4027 showed no changes in cellular health assays (measuring mitochondrial integrity, nuclear size, and membrane permeability) at concentrations up to 200 µM, which is far above its typical working concentration. This suggests it has a good cytotoxicity profile for cellular studies [1].
| Problem | Potential Cause | Solution |
|---|---|---|
| No cellular activity at published IC₅₀ | Poor solubility/aggregation in media. | Freshly prepare stock solutions in DMSO and ensure final DMSO concentration is low (e.g., <0.1%). |
| Rapid metabolism or degradation in cells. | Use a shorter compound treatment time or try adding a cytochrome P450 inhibitor. | |
| High background in NanoBRET assay | Non-specific binding or incorrect ligand concentration. | Optimize the concentration of the HaloTag fluorescent ligand and include a control with untransfected cells. |
| Inconsistent results between experiments | Cell passage number too high or variable transfection efficiency. | Use low-passage cells and standardize transfection protocols. Always include the control compound GSK4028 in every run. |
| Unexpected phenotypic effects | Off-target toxicity or non-specific binding. | Run the selectivity control GSK4028. Perform a broad cytotoxicity assay and consider running a BROMOscan panel to check for unexpected off-target activity [4]. |
The following table summarizes the primary off-targets of GSK4027, as identified in a BROMOscan selectivity panel. The data shows that while GSK4027 is highly selective for its primary targets, it does exhibit weaker, measurable affinity for a small number of other bromodomains [1] [2].
Table 1: Quantified Off-Target Affinity of GSK4027 (BROMOscan Data)
| Bromodomain Target | Protein Name | Affinity (Ki) | Selectivity Window vs. PCAF/GCN5 |
|---|---|---|---|
| PCAF/GCN5 | KAT2B / KAT2A | 1.4 nM (for both) | (Primary Target) |
| BRPF3 | Bromodomain PHD Finger Transcription Factor | 100 nM | ~70-fold |
| BRD1 | Bromodomain Containing 1 | 110 nM | ~80-fold |
| FALZ | BAZ1A; Bromodomain Adjacent To Zinc Finger Domain 1A | 130 nM | ~90-fold |
| BRPF1 | Bromodomain PHD Finger Transcription Factor | 140 nM | ~100-fold |
The relationship between GSK4027 and its primary and off-target bromodomains can be visualized as follows:
Fig. 1: The binding relationship of GSK4027 and key experimental considerations. While it potently inhibits its primary targets PCAF and GCN5, researchers should be aware of its weaker off-targets when interpreting results.
To ensure your results are driven by on-target activity, the following experimental details are critical.
1. Cellular Target Engagement (NanoBRET Assay) This protocol measures the ability of GSK4027 to displace the natural histone ligand from full-length PCAF in living cells, confirming its cellular potency [3].
2. Confirming Selectivity in Your System The BROMOscan data provides a broad selectivity profile. For critical experiments, you can further validate this selectivity using cellular models.
Q1: At what concentration should I use GSK4027 to minimize off-target effects? It is recommended to use GSK4027 at the lowest effective concentration. Based on the cellular NanoBRET IC₅₀ of 60 nM, low nanomolar to low micromolar concentrations are typically sufficient for on-target engagement. Avoid high micromolar concentrations, as this increases the risk of engaging the lower-affinity off-targets like BRPF3 and BRD1 [1] [2].
Q2: Can I use GSK4027 to distinguish between PCAF and GCN5 specific functions? No. GSK4027 is equipotent against the bromodomains of both PCAF (KAT2B) and GCN5 (KAT2A). Therefore, phenotypic changes cannot be attributed to one protein over the other. Genetic approaches (e.g., siRNA) are required to deconvolve their individual roles [2].
Q3: Are there any non-bromodomain off-targets I should be concerned about? According to a broad cross-screening panel against 53 biochemical and phenotypic assays, GSK4027 did not show any significant off-target binding below 3 µM. This indicates a clean profile against many other common target classes, though it is not an exhaustive test of all human proteins [1] [2].
GSK4027 is a potent, cell-penetrant, and selective chemical probe designed to inhibit the bromodomains of two related epigenetic proteins: p300/CBP-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A) [1] [2]. GSK4028 is its enantiomeric negative control compound. The key difference is that while GSK4027 is pharmacologically active and binds the target bromodomains, GSK4028 is inactive due to its different three-dimensional structure, helping you rule out off-target effects in your experiments [1] [2].
The table below summarizes the core quantitative data for GSK4027, which demonstrates its high potency and selectivity.
| Parameter | Details |
|---|---|
| Primary Targets | PCAF (KAT2B) & GCN5 (KAT2A) bromodomains [3] [1] |
| Biochemical Potency (Ki) | 1.4 nM for both PCAF and GCN5 (BROMOscan assay) [3] [1] |
| Biochemical Potency (IC₅₀) | 40 nM for PCAF (TR-FRET assay) [1] |
| Cellular Potency (IC₅₀) | 60 nM (NanoBRET target engagement in HEK293 cells) [3] [1] |
| Key Selectivity | >18,000-fold selective over BET family (e.g., BRD4); >70-fold selective over other bromodomains like BRPF1, BRPF3 [3] [1] [2] |
| Cellular Permeability | High (500 nm/s in an artificial membrane permeability assay) [4] |
| Cytotoxicity | Non-cytotoxic up to 200 µM (assessed by mitochondrial integrity, nuclear size, and membrane permeability) [1] |
Here are methodologies for key experiments that validate the probe's function, as cited in the literature.
This protocol measures the direct binding of the compound to the PCAF bromodomain in a cell-free system [1] [4].
This protocol confirms that GSK4027 can engage its intended target in a live cellular context [3] [1].
The following diagram illustrates the signaling pathway regulated by PCAF/GCN5, which GSK4027 inhibits, and its role in cancer stem cell biology as identified in recent research [5].
Unexpected cellular toxicity at low concentrations: The probe is documented as non-cytotoxic up to 200 µM [1]. If you observe toxicity at lower concentrations, it is likely due to off-target effects. Solution: Always run parallel experiments with the negative control GSK4028. If toxicity is seen with GSK4027 but not with GSK4028, it may be target-related. If both cause toxicity, the effect is likely non-specific and not related to PCAF/GCN5 inhibition.
Weak cellular phenotype despite potent biochemical binding: A common issue is a drop-off between biochemical and cellular potency. Solution: First, verify your experimental system using the NanoBRET cellular target engagement assay as a positive control to confirm the probe is working in your cells [3]. Ensure you are using a sufficiently high concentration; a starting point of 1-10 µM is often used to observe phenotypes, given the measured cellular IC₅₀ of 60 nM.
The quantitative data below summarizes findings from publicly available probe reports for GSK4027.
| Cell Line / Assay Type | Measured Parameter | Result | Citation |
|---|---|---|---|
| HEK293 (NanoBRET assay) | Cellular potency (IC₅₀) | 60 nM | [1] [2] |
| Cellular health assay | Mitochondrial integrity, nuclear size, membrane permeability | No changes observed up to 200 µM | [1] |
The data suggests that GSK4027 exhibits no significant cytotoxicity or detrimental effects on mitochondrial integrity at concentrations vastly exceeding its bioactive IC₅₀, indicating a wide therapeutic window for research use [1].
Here are detailed methodologies for assessing mitochondrial membrane potential (MMP), a key indicator of mitochondrial health and early marker of toxicity.
This protocol is based on a genetically modified HepaRG cell line, which is highly metabolically active and recommended for toxicity testing.
This protocol uses MitoTracker Orange, which accumulates in mitochondria based on membrane potential.
The following diagram outlines a logical workflow for a thorough assessment of a compound's effects on mitochondria, integrating multiple methods.
Q1: My assay shows no cytotoxicity in high-glucose media, but I suspect mitochondrial toxicity. What should I do? A1: This is a classic sign of the Crabtree effect, where high glucose media masks mitochondrial damage by allowing cells to rely on glycolysis [3]. Repeat your cytotoxicity and MMP assays in media where glucose is replaced with galactose. Galactose forces cells to depend on mitochondrial oxidative phosphorylation, making the assay more sensitive to mitochondrial toxicants [3].
Q2: My positive control (e.g., FCCP) is not working in the MMP assay. What could be wrong? A2:
Q3: Besides MMP, what other parameters can I measure for a comprehensive mitochondrial assessment? A3: An integrated workflow is recommended for a full picture of mitochondrial health [5] [6]. Key parameters to consider are:
The quantitative data for GSK4027 from published literature is summarized in the table below for easy reference.
| Assay Type | Target | Value (IC₅₀ / Kᵢ) | Experimental Details | Source |
|---|---|---|---|---|
| TR-FRET Binding Assay | PCAF Bromodomain | IC₅₀ = 40 nM | Competition assay using a truncated PCAF bromodomain and a fluorescent ligand. [1] | |
| BROMOscan Assay | PCAF Bromodomain | Kᵢ = 1.4 nM | High-throughput binding assay. [1] | |
| BROMOscan Assay | GCN5 Bromodomain | Kᵢ = 1.4 nM | High-throughput binding assay. [1] | |
| Cellular NanoBRET Assay | Full-length PCAF in HEK293 cells | IC₅₀ = 60 nM | Displacement of NanoLuc-tagged full-length PCAF from Halo-tagged histone H3.3 after 18 hours. [1] [2] | |
| Selectivity (BROMOscan) | BRD4 BD1 & BRD9 | pIC₅₀ <4.3 & 5.1 | Demonstrates high selectivity over these and other bromodomains. [2] |
Here are detailed methodologies for key experiments cited in the data.
Protocol 1: TR-FRET Binding Assay (Biochemical Potency) This protocol measures the direct displacement of a fluorescent tracer by GSK4027 from the PCAF bromodomain [1].
Protocol 2: Cellular NanoBRET Target Engagement This protocol confirms that GSK4027 engages its target in a live-cell context [1] [2].
Issue: Low Potency in Cellular Assays
Issue: Inconsistent Results Between Batches
What is the recommended negative control for GSK4027?
What is the evidence for GSK4027's selectivity?
How should I store and handle GSK4027 stock solutions?
The following diagram illustrates the biological pathway involving PCAF/GCN5 and the mechanism of GSK4027, which is relevant for understanding its use in DNA damage research.
The following table summarizes the official storage recommendations for GSK4027 to maintain its stability and purity [1] [2].
| Form | Temperature | Stability | Note |
|---|---|---|---|
| Powder | -20°C | 3 years | Light yellow to yellow solid [1] [2]. |
| Powder | 4°C | 2 years | Light yellow to yellow solid [1] [2]. |
| Solution (DMSO) | -80°C | 6 months | Hygroscopic DMSO impacts solubility; use newly opened DMSO [1] [2]. |
| Solution (DMSO) | -20°C | 1 month | Hygroscopic DMSO impacts solubility; use newly opened DMSO [1] [2]. |
Key Note on Solvent: The solubility data is specifically for DMSO. The manufacturer states that "Hygroscopic DMSO has a significant impact on the solubility of product, please use newly opened DMSO" to prepare stock solutions [2]. For in vivo studies, formulations can be prepared using mixtures of DMSO, Tween 80, PEG300, and saline or corn oil [1].
To support your experimental design, here are key methodologies used to characterize GSK4027. You can adapt these protocols for verifying compound activity in your own systems.
1. TR-FRET Binding Assay (Biochemical Activity) [1] This protocol measures direct binding to the PCAF bromodomain.
2. Cellular Target Engagement (NanoBRET Assay) [1] [3] This protocol confirms that GSK4027 engages its target in a live-cell context.
The diagram below illustrates the logical workflow of the Cellular NanoBRET Assay:
What is the recommended solvent for preparing GSK4027 stock solutions? The manufacturer specifies DMSO for in vitro stock solutions, with a solubility of approximately 50 mg/mL (132.5 mM) [1] [2]. Always use fresh, anhydrous DMSO to minimize moisture-related degradation.
How should I handle GSK4027 if I need to ship it? The product is stable at room temperature for a few days during ordinary shipping and customs handling [1].
Is there a negative control compound for GSK4027? Yes, GSK4028 is the enantiomeric (S,S) negative control compound for GSK4027 and should be used to confirm that observed effects are due to specific target engagement [3] [4].
GSK4027 is a potent, cell-penetrant, and selective chemical probe designed for investigating the biological functions of PCAF (p300/CBP-associated factor) and GCN5 (general control nonderepressible 5) bromodomains. These multidomain proteins have been implicated in retroviral infection, inflammation pathways, and cancer development, making them important targets for epigenetic research. The probe was strategically optimized from a weakly potent, non-selective pyridazinone hit to deliver exceptional selectivity and cellular activity [1] [2].
Table: Key Biochemical and Cellular Properties of GSK4027
| Parameter | Value | Assay Type | Conditions |
|---|---|---|---|
| PCAF Biochemical Potency (IC₅₀) | 40 nM | TR-FRET | Recombinant GST-tagged PCAF bromodomain (amino acids 719-832) [2] |
| PCAF Binding Affinity (Kᵢ) | 1.4 nM | BROMOscan | DiscoverX panel [2] |
| GCN5 Binding Affinity (Kᵢ) | 1.4 nM | BROMOscan | DiscoverX panel [2] |
| Cellular Target Engagement (IC₅₀) | 60 nM | NanoBRET | HEK293 cells, full-length PCAF displacement from H3.3 [2] |
| BET Family Selectivity | ≥18,000-fold | BROMOscan | BRD4 BD1 (pIC₅₀ <4.3) [1] [2] |
| Bromodomain Family Selectivity | ≥70-fold | BROMOscan | Across wider bromodomain families [1] |
| Cellular Cytotoxicity | No effect up to 200 μM | Cellular health assay | Mitochondrial integrity, nuclear size, membrane permeability [2] |
Proper experimental design is crucial for generating robust concentration-response data with GSK4027. The following recommendations are based on published protocols and optimization strategies:
Concentration Range: For initial experiments, use a broad concentration range from 0.1 nM to 100 μM, with 3-4 fold serial dilutions recommended to adequately characterize the curve. This range captures the complete response from minimal to maximal effect based on GSK4027's demonstrated IC₅₀ values of 40 nM (biochemical) and 60 nM (cellular) [2].
Replication Strategy: Include minimum of three technical replicates per concentration point and repeat experiments in at least three independent biological replicates. This replication scheme accounts for both technical variability and biological heterogeneity in response data.
Control Configuration:
Figure 1: Experimental workflow for GSK4027 cellular target engagement assays, highlighting critical pre-experiment considerations and timeline.
The TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay provides a robust method for determining GSK4027 biochemical potency:
Reagent Preparation: Recombinant GST-tagged PCAF bromodomain (amino acids 719-832) is diluted in assay buffer. Prepare terbium-labeled anti-GST antibody and fluorescein-labeled tracer according to manufacturer specifications [2] [3].
Assay Procedure:
Data Processing: Convert raw fluorescence values to percentage inhibition relative to controls. Calculate pIC₅₀ values (-log IC₅₀) using appropriate curve-fitting software [3].
Table: Troubleshooting Guide for GSK4027 Concentration-Response Experiments
| Problem | Potential Causes | Solutions | Prevention Tips |
|---|
| Ill-defined high dose asymptote [4] | Insufficient concentration range; Compound solubility limits; Assay signal saturation | • Extend concentration range higher • Use profile likelihood method for parameter estimation • Apply bootstrap resampling for confidence intervals | • Perform solubility testing beforehand • Include maximum response controls • Validate assay dynamic range | | Shallow curve slope | Non-specific binding; Limited cellular penetration; Off-target effects | • Verify probe selectivity using BROMOscan data [2] • Include negative control (GSK4028) [1] • Check cellular health metrics | • Use fresh compound solutions • Validate cell permeability • Include selectivity counterscreens | | High variability between replicates | Cell passage number effects; Inconsistent compound dispensing; Edge effects in plates | • Standardize cell culture conditions • Use automated liquid handling • Include plate uniformity tests | • Limit cell passages <25 • Pre-treat plates to reduce edge effects • Use intermediate compound dilution steps | | Inconsistent cellular activity | Variable cell confluence; Serum protein binding; Metabolic degradation | • Standardize seeding density and time • Use consistent serum batches • Include cellular health controls | • Fix confluence at 70-80% • Use charcoal-stripped serum if needed • Add metabolic stabilizers if required |
Proper curve fitting is essential for accurate EC₅₀/IC₅₀ determination. When standard Eₘₐₓ models fail due to ill-defined asymptotes:
Profile Likelihood Method: This approach outperforms bootstrap resampling when the high dose asymptote is poorly defined. It provides more reliable confidence intervals for parameter estimates and better convergence properties [4].
Generalized Least Squares with Winsorization: For heterogeneous variability (heteroscedasticity) in replicate data, use generalized least squares estimation improved by winsorization to protect against outliers. Implement a nonparametric variance model based on smoothing spline functions to describe heteroscedasticity [5].
Model Selection Approach: Utilize a pool of sigmoidal regression functions (up to 10 different models) and choose the best-fit model individually for each dataset based on statistical selection criteria. This accommodates variations in curve shape across different experimental conditions [5].
Figure 2: Decision pathway for addressing concentration-response curve fitting challenges, highlighting both common solutions and advanced statistical approaches.
A: GSK4027 should be initially dissolved in DMSO at a concentration of 50 mg/mL (~132.5 mM) [3]. This stock solution should be aliquoted and stored at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months). For cellular assays, prepare intermediate dilutions in DMSO followed by dilution into aqueous buffers, ensuring the final DMSO concentration does not exceed 0.1% to maintain cellular health. The compound demonstrates excellent solubility characteristics with no significant cytotoxicity at concentrations up to 200 μM [2].
A: GSK4028 serves as the enantiomeric negative control for GSK4027, sharing nearly identical physicochemical properties but with significantly reduced affinity for PCAF/GCN5 bromodomains [1] [2]. You should include GSK4028 in these key scenarios:
The paired probe/control strategy represents best practices in chemical biology for attributing observed phenotypes to specific target engagement [1].
A: GSK4027 demonstrates excellent selectivity with ≥18,000-fold over the BET family and ≥70-fold over the wider bromodomain family [1] [2]. Key validation steps include:
The compound has been profiled against 53 biochemical and phenotypic assays in GSK's enhanced cross-screening panel (eXP) with no off-target binding identified below 3 μM [2].
A: When traditional Eₘₐₓ models fail due to ill-defined asymptotes or heterogeneous variability:
These approaches provide more reliable low-effect concentration estimates compared to traditional NOEC (no-observed-effect concentration) methods that suffer from statistical limitations [5].
A: Based on published characterization:
The excellent cell penetrance of GSK4027 (demonstrated by artificial membrane permeability of 500 nm/s) ensures robust cellular activity across multiple model systems [2].
For additional information on GSK4027, consult these resources:
GSK4027 is a potent and selective chemical probe for the PCAF/GCN5 bromodomain, intended for research purposes only and not for human use [1] [2].
| Property | Detail |
|---|---|
| Molecular Weight | 377.28 g/mol [1] |
| CAS Number | 2079896-25-4 [1] |
| Primary Target | PCAF/GCN5 Bromodomain [3] [2] |
| Recommended Solvent | DMSO [1] |
| Solubility | 50 mg/mL (132.53 mM) in DMSO. Note: Hygroscopic DMSO can significantly impact solubility; use newly opened containers for solution preparation [1]. |
Proper handling of stock solutions is critical for maintaining compound integrity and experimental reproducibility.
| Item | Storage Condition | Duration |
|---|---|---|
| Powder | -20°C | 3 years [1] |
| Powder | 4°C | 2 years [1] |
| Stock Solution in DMSO | -80°C | 2 years [1] |
| Stock Solution in DMSO | -20°C | 1 year [1] |
Preparation Notes:
The following table summarizes key experimental details for assays commonly used with GSK4027, as cited in the literature.
| Assay Type / Parameter | Detail / Value |
|---|
| Biochemical Assay (TR-FRET) Target: PCAF Bromodomain | IC₅₀ = 40 nM [3] | | Cellular Target Engagement (NanoBRET) Cell Line: HEK293 Target: Full-length PCAF | IC₅₀ = 60 nM [1] [3] | | Binding Affinity (BROMOscan) Targets: PCAF & GCN5 | Kᵢ = 1.4 nM for both [3] | | Selectivity | ≥18,000-fold selective over BET family (e.g., BRD4); ≥70-fold selective over other bromodomains (e.g., BRPF1, BRPF3) [3] [2] | | Cytotoxicity | No adverse effects on cellular health (membrane permeability, nuclear size, mitochondrial integrity) observed at concentrations up to 200 µM [3] |
The experimental workflow for using GSK4027 typically involves confirming activity in a biochemical assay followed by a cellular target engagement assay, as illustrated below.
Here are answers to frequently asked questions regarding the use of GSK4027.
Q1: What is the most critical step in handling GSK4027 solutions?
Q2: My cellular assay shows no activity. What could be wrong?
Q3: How can I be sure my observed effects are due to PCAF/GCN5 inhibition?
Q4: Are there any known cellular toxicity concerns?
The table below summarizes the key experimental data for GSK4027 and its negative control, GSK4028.
| Property | GSK4027 (Probe) | GSK4028 (Negative Control) |
|---|---|---|
| PCAF Bromodomain Binding (IC₅₀) | 40 nM (TR-FRET) [1] | ~80 µM (pIC₅₀ = 4.9, TR-FRET) [2] |
| PCAF/GCN5 Bromodomain Binding (Kᵢ) | 1.4 nM (BROMOscan) [1] [3] | Not reported (significantly weaker) |
| Cellular Target Engagement (IC₅₀) | 60 nM (NanoBRET) [1] [3] | Inactive [1] |
| Selectivity (vs. BET Bromodomains) | ≥18,000-fold [2] [1] | Inactive [1] |
| Selectivity (vs. other bromodomains) | ≥70-fold (e.g., vs. BRPF1, BRPF3) [1] [3] | Inactive [1] |
| Cytotoxicity (up to 200 µM) | Non-cytotoxic [1] | Non-cytotoxic [1] |
The key experiments that define the activity and quality of these probes are outlined below.
To help visualize the role of the PCAF/GCN5 bromodomain and how these probes are used in a research context, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
The table below summarizes the key experimental data for GSK4027, demonstrating its potency and selectivity.
| Assay Type | Target | Result / Value | Key Findings |
|---|---|---|---|
| Biochemical Binding (BROMOscan) | PCAF/GCN5 (KAT2B/KAT2A) | Ki = 1.4 nM for both [1] | High potency at the primary target |
| BRD4 (BD1) | pIC₅₀ < 4.3 (IC₅₀ > 5 µM) [2] | >18,000-fold selectivity over BET family [1] [3] | |
| Closest Off-Targets (BRPF3, BRD1, FALZ, BRPF1) | Ki = 100 nM, 110 nM, 130 nM, 140 nM [1] | ≥70-fold selectivity window over other bromodomains [1] | |
| Biochemical Binding (TR-FRET) | PCAF | IC₅₀ = 40 nM (pIC₅₀ 7.4) [1] [4] | Confirms potent binding in an orthogonal assay format |
| Cellular Target Engagement (NanoBRET) | Full-length PCAF in HEK293 cells | IC₅₀ = 60 nM [1] [5] | Demonstrates cell permeability and strong target engagement with minimal potency drop-off |
| Cellular Health Assay | General Cytotoxicity | No cytotoxicity observed up to 200 µM [1] | Supports its use as a clean tool compound in cellular models |
The high-quality data for GSK4027 were generated using standardized and well-recognized experimental methods in the field.
BROMOscan Selectivity Profiling: This high-throughput assay quantitatively measures the binding affinity (Kd or Ki) of a compound across a panel of dozens of bromodomains [6] [7]. For GSK4027, the assay was conducted at DiscoverX against 35 bromodomains, providing a comprehensive selectivity profile and the definitive data for the ≥70-fold selectivity over other non-BET bromodomains [1] [5] [2].
Cellular NanoBRET Assay: This method directly measures target engagement in a live-cell context. It involved engineering HEK293 cells to express a NanoLuc-tagged full-length PCAF protein and a HaloTagged histone H3.3 protein. When the GSK4027 probe displaces the PCAF bromodomain from the histone, it causes a decrease in the BRET (Bioluminescence Resonance Energy Transfer) signal, allowing for accurate calculation of cellular IC₅₀ values [1] [4].
The workflow below illustrates how these key experiments were used to characterize GSK4027.
Based on the compiled data, GSK4027 stands out as a high-quality chemical probe for several reasons:
The high-quality data supporting GSK4027 comes from standardized, industry-recognized experimental protocols.
GSK4027 inhibits the function of the PCAF/GCN5 bromodomain. The following diagram illustrates the mechanism and key experimental workflow for cellular target engagement.
This targeted inhibition allows researchers to specifically probe the biological roles of PCAF/GCN5 bromodomains. Research has shown that the PCAF bromodomain plays a critical role in the DNA damage response, particularly in Homologous Recombination (HR) repair [4]. By using GSK4027, scientists can inhibit this interaction and study the resulting effects on genome stability.
GSK4027 is one of several high-quality chemical probes available for bromodomain research. The table below compares it with other relevant probes.
| Probe Name | Primary Target(s) | Key Features | Compared to GSK4027 |
|---|---|---|---|
| GSK4027 | PCAF/GCN5 Bromodomain | High potency (nM), >18,000x BET selectivity, excellent cellular activity [5] [2] [3]. | The benchmark probe for PCAF/GCN5 on a pyridazinone scaffold [1]. |
| L-Moses | PCAF/GCN5 Bromodomain | An earlier, orthogonal probe with a different chemical structure [1]. | GSK4027 shows similar potency but a stronger response in cellular assays and should be prioritized [1]. |
| JQ1 | BET Family (BRD2/3/4) | A widely used pan-BET inhibitor; contrasts GSK4027's non-BET selectivity [1]. | Highlights target family distinction; useful for experiments ruling out BET-related effects. |
The following tables consolidate all critical quantitative data for GSK4027 from reliable sources [1] [2] [3].
| Assay Parameter | Value | Experimental Context |
|---|---|---|
| PCAF Bromodomain Ki | 1.4 nM | BROMOscan assay (DiscoverX panel) [1] [3]. |
| GCN5 Bromodomain Ki | 1.4 nM | BROMOscan assay (DiscoverX panel) [1] [3]. |
| PCAF Bromodomain IC₅₀ | 40 nM | TR-FRET competition assay (recombinant GST-tagged PCAF bromodomain) [1]. |
| Cellular Target Engagement (IC₅₀) | 60 nM | NanoBRET assay in HEK293 cells (displacement of full-length PCAF from histone H3.3) [1]. |
| Selectivity Parameter | Result | Details |
|---|---|---|
| Selectivity over BET Family | ≥18,000-fold | Specifically over BRD4 BD1 (pIC₅₀ < 4.3) [1] [2]. |
| Selectivity vs. Other Bromodomains | ≥70-fold | Next most potent off-targets: BRPF3 (Ki = 100 nM), BRD1 (110 nM), FALZ (130 nM), BRPF1 (140 nM) [1]. |
| Selectivity vs. Non-Bromodomain Targets | No off-target binding < 3 µM | Tested against 53 biochemical and phenotypic assays in GSK's internal enhanced cross-screening panel (eXP) [1]. |
Understanding the experimental methods is crucial for interpreting the data. Here are the detailed methodologies for the core assays cited.
1. TR-FRET Binding Competition Assay [1] [3] This assay measured the compound's ability to compete with a fluorescent tracer for binding to the PCAF bromodomain in a biochemical setting.
2. BROMOscan Selectivity Profiling [1] [3] This comprehensive panel assessed binding affinity and selectivity across a wide range of bromodomains.
3. Cellular NanoBRET Target Engagement [1] This assay confirmed that GSK4027 effectively engages its target in a live-cell context.
GSK4027 targets the bromodomains of PCAF (KAT2B) and GCN5 (KAT2A), which are highly homologous lysine acetyltransferases (KATs) [4].
The diagram below illustrates the mechanism of GSK4027 cellular action and the experimental readout.
The following table summarizes the key potency data for GSK4027, demonstrating its target engagement across different experimental settings.
| Assay Type | Target | Measured Parameter | Value | Description |
|---|---|---|---|---|
| Biochemical (TR-FRET) [1] [2] | PCAF Bromodomain | IC₅₀ | 40 nM | Competition assay using recombinant GST-tagged PCAF bromodomain (amino acids 719-832) [1] [3]. |
| Biochemical (BROMOscan) [1] [3] | PCAF Bromodomain | Kᵢ | 1.4 nM | High-throughput binding assay against a truncated PCAF bromodomain [1]. |
| GCN5 Bromodomain | Kᵢ | 1.4 nM | High-throughput binding assay [1]. | |
| Cellular (NanoBRET) [1] [2] | Full-length PCAF in HEK293 cells | IC₅₀ | 60 nM | Displacement of NanoLuc-tagged full-length PCAF from Halo-tagged histone H3.3 [1]. |
The high-quality correlation between biochemical and cellular data for GSK4027 is underpinned by robust and well-characterized experimental methods.
TR-FRET Binding Competition Assay [1] [3]
BROMOscan Selectivity Profiling [1] [3]
Cellular NanoBRET Target Engagement [1] [2]
The experimental workflow below illustrates how these key assays connect to establish GSK4027 as a high-quality chemical probe:
The close agreement between the biochemical IC₅₀ (40 nM) and cellular IC₅₀ (60 nM) for GSK4027 is a key indicator of its quality as a chemical probe [1]. This strong correlation suggests two important characteristics:
This data package, combining quantitative binding, broad selectivity screening, and cellular target engagement, provides researchers with high confidence that phenotypes observed with GSK4027 are specifically due to inhibition of the PCAF/GCN5 bromodomains.
The table below summarizes the core experimental details and key structural features of the 5MLJ structure:
| Aspect | Details |
|---|---|
| PDB ID | 5MLJ [1] |
| Target Protein | Bromodomain of Human GCN5 (KAT2A) [1] |
| Organism | Homo sapiens [1] |
| Ligand (Chemical Probe) | GSK4027 (referred to as "9ST" in the database) [1] [2] |
| Experimental Method | X-ray Diffraction [1] |
| Resolution | 1.80 Å [1] |
| Key Binding Feature | Pyridazinone core acts as an acetyl-lysine (KAc) mimetic, forming a hydrogen bond with a conserved asparagine residue [3]. |
The high resolution of the structure allows for a clear view of the binding mode. The diagram below illustrates the key interactions between GSK4027 and the GCN5 bromodomain, which are characteristic of inhibitors targeting this protein family.
The data for the 5MLJ structure was generated using standard, high-quality structural biology techniques:
XDS for data reduction and REFMAC for refinement [1].GSK4027 was developed as a chemical probe, a tool compound with high potency and selectivity, to study the biological functions of the PCAF/GCN5 bromodomains [2].
The structure of GSK4027 bound to GCN5 (5MLJ) has also served as a starting point for inhibitor development against other bromodomain targets, such as BPTF, highlighting the utility of this chemical scaffold [3].
| Inhibitor Name | Primary Target(s) | Reported Potency (Assay) | Key Characteristics / Selectivity |
|---|---|---|---|
| GSK4027 | PCAF/GCN5 | KD = 1.4 nM (BROMOscan) [1] | Potent inhibitor; offers an alternative chemotype to L-Moses [1]. |
| L-Moses | PCAF/GCN5 | KD = 126 nM (PCAF) and 600 nM (GCN5) (ITC) [1] | Dual PCAF/GCN5 chemical probe [1]. |
| (+)-JQ1 | BET Family (BRD2, BRD3, BRD4, BRDT) | IC50 = 17.7 - 76.9 nM (BRD4); KD = 49 - 190 nM [2] [3] | Early, well-characterized pan-BET inhibitor; competitive with acetyl-lysine [2] [3]. |
| I-BET151 (GSK1210151A) | BET Family | IC50 = 0.25 - 0.79 μM for BRD2/3/4 [4] | Structurally distinct from JQ1 (isoxazole) [1]. |
| PFI-1 | BET Family | Information in search results lacks specific potency values | Structurally distinct from JQ1 (tetrahydroquinazoline) [1]. |
| NVS-CECR2-1 | CECR2 | KD = 80 nM (ITC) [1] | First potent and selective chemical probe for CECR2 [1]. |
| I-CBP112 | CBP/p300 | Information in search results lacks specific potency values | Chemical probe for CBP/p300 [1]. |
| SGC-CBP30 | CBP/p300 | KD = 21 nM (CBP) and 38 nM (p300) [1] | Potent inhibitor of CBP/p300, but may have significant BET affinity at higher concentrations [1]. |
The quantitative data in the table above were generated using standard biophysical and biochemical assays in the field.
The following diagram maps the relationship between the major bromodomain families and their key inhibitors, showing GSK4027's specific niche.
As the diagram illustrates, GSK4027 is part of a growing chemical toolbox targeting non-BET bromodomains. Research indicates that for some non-BET targets like PCAF/GCN5, bromodomain inhibition alone may not produce a strong phenotypic effect, which has motivated the development of alternative modalities like targeted protein degraders (PROTACs) to achieve more profound biological outcomes [5].